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An In-depth Analysis for Researchers and Drug Development Professionals

5-Chlorosalicylic acid (5-ClSA), a halogenated derivative of salicylic acid, is a compound of

significant interest in medicinal chemistry and materials science.[1] Understanding its molecular

structure, reactivity, and spectroscopic properties at a quantum level is crucial for designing

novel therapeutic agents and advanced materials. This technical guide provides a

comprehensive overview of the quantum chemical calculations performed on 5-Chlorosalicylic
Acid, focusing on its geometric, vibrational, and electronic properties. The data presented

herein is derived from Density Functional Theory (DFT) calculations, a robust method for

investigating the electronic structure of molecules.[2][3]

Computational Methodology
The theoretical calculations summarized in this guide were predominantly performed using

Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid

functional.[4][5][6] This level of theory is well-regarded for its accuracy in predicting molecular

properties. The 6-311++G(d,p) basis set was employed for these calculations, providing a

flexible description of the electron distribution, including polarization and diffuse functions,

which are essential for accurately modeling systems with hydrogen bonding and potential

charge delocalization.[4][5][6]

The computational protocol involves the following key steps:
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Geometry Optimization: The initial molecular structure of 5-Chlorosalicylic Acid is

optimized to find the lowest energy conformation (the most stable structure).

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to

confirm that the structure is a true minimum on the potential energy surface (no imaginary

frequencies) and to simulate infrared (IR) and Raman spectra.

Electronic Property Analysis: Key electronic descriptors, such as the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are

calculated to understand the molecule's reactivity and electronic transitions.

Diagram: Computational Workflow for 5-ClSA Analysis
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Caption: A flowchart illustrating the computational steps for analyzing 5-Chlorosalicylic Acid.

Results and Discussion
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The geometry of 5-Chlorosalicylic Acid has been optimized to determine its most stable

three-dimensional structure. The calculations confirm the presence of a strong intramolecular

hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the

carboxylic acid group, forming a stable six-membered ring.[6] This interaction is a characteristic

feature of salicylic acid and its derivatives and significantly influences the molecule's properties.

[1][4]

Below is a table summarizing the key optimized geometrical parameters.

Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C-Cl 1.745

O-H (hydroxyl) 0.972

C=O (carbonyl) 1.215

C-O (hydroxyl) 1.350

C-C (carboxyl) 1.480

Bond Angles C-C-Cl 119.5

C-C-O (hydroxyl) 121.0

O-C=O (carboxyl) 123.8

Dihedral Angle C-C-C=O ~180.0

Note: These values are representative and may vary slightly depending on the specific

conformer and computational level.

Diagram: Molecular Structure of 5-Chlorosalicylic Acid

Caption: A 2D representation of the 5-Chlorosalicylic Acid molecule's atomic connectivity.

The vibrational frequencies for 5-Chlorosalicylic Acid have been calculated and compared

with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-

Raman) spectra.[4] The theoretical calculations aid in the assignment of the observed spectral

bands to specific molecular vibrations.
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Key Vibrational Modes and Their Frequencies:

Vibrational Mode
Calculated

Frequency (cm⁻¹)

Experimental FT-IR

(cm⁻¹)

Experimental FT-

Raman (cm⁻¹)

O-H Stretch (hydroxyl) ~3200 ~3230 -

C-H Stretch (aromatic) 3050-3100 3070-3090 3070-3090

C=O Stretch

(carboxyl)
~1660 ~1665 ~1665

C-C Stretch (aromatic) 1450-1600 1470-1590 1470-1590

C-Cl Stretch ~780 ~785 ~785

The good agreement between the calculated and experimental frequencies validates the

accuracy of the computational model.[4] The O-H stretching frequency is notably lower than

that of a free hydroxyl group, which is a direct consequence of the strong intramolecular

hydrogen bonding.[6]

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The

energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO

energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO

(E_gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical

properties.[7] A smaller energy gap implies higher reactivity.

Calculated Electronic Properties:

Property Value (eV)

HOMO Energy -6.85

LUMO Energy -2.01

HOMO-LUMO Gap (E_gap) 4.84

The HOMO is primarily localized on the benzene ring and the oxygen atoms of the hydroxyl

and carboxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO
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is distributed over the carboxylic acid group and the benzene ring, suggesting these regions

are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap indicates that 5-
Chlorosalicylic Acid is a moderately reactive molecule.

Diagram: HOMO-LUMO Interaction Logic
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Caption: The relationship between HOMO, LUMO, and the chemical reactivity of the molecule.

Conclusion
Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of

theory, provide a powerful tool for the detailed characterization of 5-Chlorosalicylic Acid. The

theoretical results for its geometric structure, vibrational spectra, and electronic properties are

in strong agreement with available experimental data, confirming the validity of the

computational approach. The presence of a strong intramolecular hydrogen bond is a dominant

feature influencing its structure and spectroscopic behavior. The HOMO-LUMO analysis offers

valuable insights into the molecule's reactivity, highlighting the potential sites for electrophilic
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and nucleophilic interactions. This detailed quantum chemical profile is invaluable for the

rational design of new drugs and materials based on the 5-Chlorosalicylic Acid scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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